2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one
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Overview
Description
2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one is a synthetic organic compound that features a triazole ring and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes, often catalyzed by copper (CuAAC) to yield 1,2,3-triazoles.
Formation of the Azetidine Ring: Azetidines can be synthesized through various methods, including the cyclization of β-amino alcohols or β-amino acids.
Coupling of the Triazole and Azetidine Rings: The final step involves coupling the triazole and azetidine rings through an appropriate linker, such as an ethanone group, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yield reactions, cost-effective reagents, and scalable reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or azetidine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or antimicrobial agent.
Materials Science: Its heterocyclic rings can be used in the design of novel materials with specific electronic or photonic properties.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme interactions or cellular pathways.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biomolecular targets, enhancing its binding affinity . The azetidine ring can also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and exhibit similar chemical properties and biological activities.
Azetidine Derivatives:
Uniqueness
2-ethoxy-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one is unique due to the combination of both triazole and azetidine rings in a single molecule. This dual functionality can enhance its chemical versatility and broaden its range of applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O2/c1-2-15-7-9(14)12-5-8(6-12)13-10-3-4-11-13/h3-4,8H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFRMDQLCNRVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)N2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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